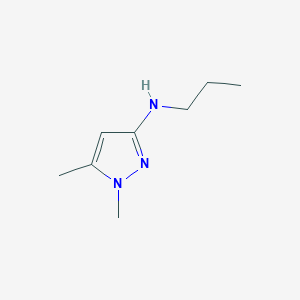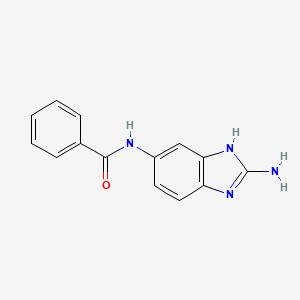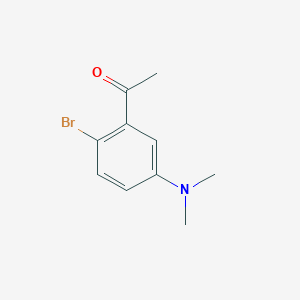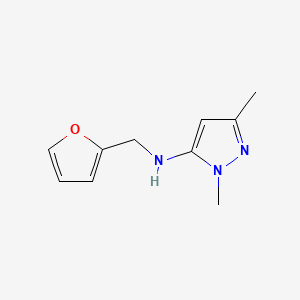
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole intermediates, which can then be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and solvent choice, are often fine-tuned to maximize yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,5-Dimethyl-N-propyl-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Pyrazoloxid zu bilden.
Reduktion: Reduktionsreaktionen können die an den Pyrazolring gebundenen funktionellen Gruppen verändern.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue Substituenten am Pyrazolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Pyrazoloxid gebildet werden, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer vielfältigen Palette von Pyrazolderivaten führt .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-N-propyl-1H-pyrazol-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und biologischen Signalwegen.
Medizin: Pyrazolderivate werden oft auf ihre potenziellen pharmakologischen Aktivitäten untersucht, darunter entzündungshemmende und antimikrobielle Eigenschaften.
Industrie: Diese Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden
5. Wirkmechanismus
Der Wirkmechanismus von 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amin beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Pyrazolring kann an Wasserstoffbrückenbindungen, π-π-Wechselwirkungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung beeinflusst. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 1,5-dimethyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dimethyl-1H-pyrazol-5-amin: Ähnlich in der Struktur, aber mit unterschiedlichen Substitutionen, was zu Variationen in der Reaktivität und den Anwendungen führt.
3,5-Dimethyl-1H-pyrazol-1-ylpropylamin:
Einzigartigkeit
1,5-Dimethyl-N-propyl-1H-pyrazol-3-amin zeichnet sich durch sein spezifisches Substitutionsschema aus, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Diese Einzigartigkeit macht es für gezielte Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C8H15N3 |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1,5-dimethyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-9-8-6-7(2)11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
IMDOPUMQEMTKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NN(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)




![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)

![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)
